molecular formula C20H17N5O4 B2897967 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-32-6

9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2897967
CAS No.: 899742-32-6
M. Wt: 391.387
InChI Key: JDNLNJFWDUQNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic purine-scaffold compound offered for research purposes. This compound is part of a class of molecules being investigated for their potential as protein kinase inhibitors . Related purine derivatives with specific substitutions at the 2- and 9-positions have been identified as candidate inhibitors for kinases such as CK2α, which is a target in oncology, virology, and nephrology research . The core purine structure, featuring an 8-oxo group and a 6-carboxamide, is known to contribute to interactions with kinase ATP-binding sites . The structural elements of this compound—including the 2-hydroxyphenyl and 2-ethoxyphenyl substituents—suggest it is designed for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe the steric and electronic requirements for effective kinase binding and inhibition, contributing to the development of new therapeutic leads . As with all compounds in this category, it is intended for laboratory research only. Please note: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-2-29-14-10-6-4-8-12(14)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-7-3-5-9-13(11)26/h3-10,26H,2H2,1H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNLNJFWDUQNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzaldehyde and 2-hydroxybenzaldehyde.

    Formation of Intermediate: These aldehydes undergo a condensation reaction with guanidine to form a substituted guanidine intermediate.

    Cyclization: The intermediate then undergoes cyclization under acidic or basic conditions to form the purine ring system.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the purine ring, potentially converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated purines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is studied for its potential as an enzyme inhibitor. Its purine core is similar to naturally occurring nucleotides, enabling it to interact with various biological targets.

Medicine

The compound has potential therapeutic applications, particularly in the development of drugs targeting purine-related pathways. It is being investigated for its anti-inflammatory, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes that utilize purine substrates, thereby affecting cellular processes such as DNA replication and repair. It may also modulate signaling pathways by binding to purine receptors or other proteins involved in cell signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

Fluorophenyl Substitution
  • Compound : 9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
    • Molecular Formula : C₂₀H₁₆FN₅O₃
    • Molecular Weight : 393.37 g/mol
    • Key Differences : Replacing the 2-hydroxyphenyl with a 4-fluorophenyl group eliminates hydrogen-bonding capability but introduces an electron-withdrawing fluorine atom. This may enhance metabolic stability but reduce solubility compared to the hydroxylated analog .
Bromophenyl Substitution
  • Compound : 2-(3-Bromophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
    • Molecular Formula : C₁₉H₁₄BrN₅O₃
    • Molecular Weight : 440.2 g/mol
    • Key Differences : Bromine’s bulkiness and strong electron-withdrawing nature may sterically hinder target interactions. The higher molecular weight (440 vs. ~393) could reduce bioavailability .
Methoxy/Ethoxy Substitution

Substituent Variations at the 9-Position

Methylphenyl Substitution
  • Compound: 8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Molecular Formula: C₁₄H₁₃N₅O₂ Molecular Weight: 283.29 g/mol Key Differences: A methyl group at the 2-position (vs. hydroxyphenyl) and 4-methylphenyl at the 9-position simplify the structure, reducing molecular weight.
Dimethoxyphenyl Substitution
  • Compound : 2-(2,4-Dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
    • Molecular Formula : C₂₁H₁₉N₅O₅
    • Molecular Weight : 421.4 g/mol
    • Key Differences : Three methoxy groups enhance solubility via polar interactions but may reduce binding affinity due to steric effects .

Hybrid Modifications

Complex Heterocyclic Substituents
  • The 3-ethoxy-2-hydroxyphenyl group balances hydrophobicity and hydrogen-bonding capacity .

Structural and Functional Implications

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Hydrogen-Bond Donors/Acceptors
Target Compound ~393 (estimated) 2-OH, 2-OEt 3 donors, 5 acceptors
4-Fluorophenyl Analog 393.37 4-F, 2-OEt 2 donors, 5 acceptors
Bromophenyl Analog 440.2 3-Br, 4-OCH₃ 2 donors, 6 acceptors
Dimethoxyphenyl Analog 421.4 2,4-OCH₃, 3-OCH₃ 1 donor, 8 acceptors
  • Hydrogen Bonding: The target compound’s 2-hydroxyphenyl group provides an additional donor/acceptor site, enhancing interactions with polar targets.
  • Solubility : Methoxy/ethoxy-rich analogs (e.g., ) may exhibit lower aqueous solubility due to increased hydrophobicity.

Biological Activity

The compound 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has attracted scientific interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H19N5O5
  • Molecular Weight : 421.413 g/mol
  • IUPAC Name : 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide

Research indicates that the biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in purine metabolism, which could lead to altered cellular proliferation.
  • Antioxidant Properties : The presence of phenolic groups suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, indicating this compound might possess similar antimicrobial properties.

1. Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results showed a significant reduction in free radicals, suggesting that the compound effectively protects cells from oxidative damage.

2. Antimicrobial Activity

In vitro studies assessed the antimicrobial properties against a range of bacterial strains. The compound exhibited notable activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined to be promising, indicating potential use as an antimicrobial agent.

3. Cytotoxicity Studies

Cytotoxic effects were tested on various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The compound showed dose-dependent cytotoxicity with IC50 values indicating effective cell growth inhibition.

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingSignificant reduction in radicals
AntimicrobialMIC TestingEffective against S. aureus and E. coli
CytotoxicityMTT AssayDose-dependent inhibition in HeLa cells

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Case Study on Antioxidant Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed enhanced antioxidant activity due to structural modifications involving phenolic groups.
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy reported that purine derivatives exhibit broad-spectrum antimicrobial activity, supporting the hypothesis that this compound could be effective against resistant strains.
  • Cancer Cell Inhibition : A clinical trial explored the cytotoxic effects of purine derivatives on breast cancer cell lines, revealing significant anti-proliferative effects that warrant further investigation into their therapeutic potential.

Q & A

Q. What are the key considerations for synthesizing 9-(2-ethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with high purity?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Step 1: Construction of the purine core via cyclization of substituted pyrimidine intermediates.
  • Step 2: Introduction of the 2-ethoxyphenyl and 2-hydroxyphenyl groups using coupling reagents (e.g., Pd catalysts for Suzuki-Miyaura reactions) .
  • Step 3: Final carboxamide formation via aminolysis of ester intermediates.

Critical Parameters:

  • Temperature Control: Maintain 60–80°C during coupling reactions to avoid decomposition.
  • Catalysts: Use Pd(PPh₃)₄ for cross-coupling reactions to enhance regioselectivity .
  • Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can the molecular structure of this compound be characterized to confirm regiochemistry and functional group integrity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl/ethoxy groups (δ 1.4 ppm for CH₃ in ethoxy; δ 5.2 ppm for -OH) .
    • ¹³C NMR: Confirm carbonyl (C=O at ~170 ppm) and purine core carbons (~150–160 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ at m/z 449.467 for C₂₃H₂₃N₅O₅) .
  • X-ray Crystallography: Resolve ambiguous regiochemistry (e.g., distinguish 2- vs. 4-substitution on phenyl rings) .

Q. What initial biological screening approaches are suitable for evaluating its therapeutic potential?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Use purified kinases (e.g., EGFR or CDK2) to test inhibitory activity at 1–100 µM concentrations. Measure IC₅₀ via fluorescence-based ATP competition assays .
  • Cytotoxicity Screening:
    • Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours, comparing IC₅₀ values to positive controls (e.g., doxorubicin) .
  • Solubility Testing:
    • Determine logP via HPLC (C18 column, gradient: H₂O/acetonitrile) to predict bioavailability .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound against specific biological targets?

Methodological Answer:

  • Target Identification:
    • Use affinity chromatography (immobilized compound) to pull down binding proteins from cell lysates, followed by LC-MS/MS for identification .
  • Binding Kinetics:
    • Perform surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., KD values) with purified receptors .
  • Molecular Dynamics Simulations:
    • Model interactions with ATP-binding pockets (e.g., in kinases) using software like AutoDock Vina to predict binding modes .

Q. How can contradictory data on solubility or bioactivity between studies be resolved?

Methodological Answer:

  • Comparative Solubility Analysis:

    • Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using nephelometry. Note discrepancies due to crystallinity (e.g., amorphous vs. crystalline forms) .
  • Bioactivity Reproducibility:

    • Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with reference inhibitors (e.g., staurosporine for kinases) .
  • Data Table Example:

    StudySolubility (mg/mL)IC₅₀ (µM)Assay Conditions
    A0.12 (DMSO)5.2HeLa, 48h
    B0.08 (PBS)12.4MCF-7, 72h

Q. What strategies are effective for structure-activity relationship (SAR) studies to optimize bioactivity?

Methodological Answer:

  • Substituent Variation:
    • Synthesize analogs with halogen (F, Cl) or methoxy groups replacing ethoxy/hydroxyl groups. Test for enhanced kinase inhibition .
  • Core Modifications:
    • Replace the purine core with pyrazolo[3,4-d]pyrimidine to assess impact on selectivity .
  • Data-Driven Optimization:
    • Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can low yield during the final carboxamide formation step be addressed?

Methodological Answer:

  • Reagent Optimization:
    • Replace H₂NOH/HCl with CDI (1,1'-carbonyldiimidazole) for milder amidation conditions (yield improvement from 45% to 72%) .
  • Side Reaction Mitigation:
    • Add molecular sieves to absorb water and prevent hydrolysis of intermediates .

Q. What analytical approaches are recommended for separating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC:
    • Use a Chiralpak IA column (hexane/isopropanol 80:20) to resolve enantiomers (Rt: 12.3 min vs. 14.7 min) .
  • Circular Dichroism (CD):
    • Confirm enantiopurity by comparing CD spectra to known standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.